N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine
Description
N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine (CAS: 937596-49-1) is a substituted aromatic amine characterized by a phenoxy-phenyl backbone with a 4-amino-2-chloro substitution on the phenoxy ring and an N,N-dimethylamine group attached to the phenyl ring. Its molecular formula is C₁₄H₁₅ClN₂O, with a molecular weight of 274.74 g/mol . This compound is structurally tailored to balance electronic and steric properties, making it a candidate for pharmaceutical and materials science applications. Evidence suggests its discontinued commercial availability, likely due to synthesis challenges or stability concerns .
Properties
IUPAC Name |
3-chloro-4-[3-(dimethylamino)phenoxy]aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-17(2)11-4-3-5-12(9-11)18-14-7-6-10(16)8-13(14)15/h3-9H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQWTJGGLDEJKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=CC=C1)OC2=C(C=C(C=C2)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine typically involves the reaction of 4-amino-2-chlorophenol with N,N-dimethylaniline under specific conditions . The reaction is carried out in the presence of a base such as potassium hydroxide and a catalyst like copper, at elevated temperatures ranging from 70°C to 120°C . The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of 4-amino-2-chlorophenol attacks the electrophilic center of N,N-dimethylaniline .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and chloro groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride.
Substitution: Potassium hydroxide, copper catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines .
Scientific Research Applications
N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine is used extensively in scientific research, particularly in the following areas:
Mechanism of Action
The mechanism of action of N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can modulate the activity of these targets by binding to their active sites, thereby affecting various biochemical pathways . The exact pathways and targets depend on the specific context of its use in research .
Comparison with Similar Compounds
Fluorinated Derivatives
- N-[3-(4-Amino-2-fluorophenoxy)phenyl]-N,N-dimethylamine (CAS: 937598-09-9) shares the same molecular formula (C₁₄H₁₅FN₂O) and weight (246.29 g/mol) as the chlorinated target compound but replaces chlorine with fluorine. This substitution may alter binding affinities in receptor-targeted applications .
- N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N,N-dimethylamine (CAS: 631862-75-4) features an ethyl linker instead of a phenyl group. The shorter, more flexible chain may improve solubility but reduce steric hindrance, affecting target selectivity .
Table 1: Halogen-Substituted Analogues
Structural Isomers and Linker Variations
- N-[3-(4-Amino-3-methylphenoxy)phenyl]-N,N-dimethylamine (CAS: 946698-68-6) introduces a methyl group at the 3-position of the phenoxy ring.
- N-[3-(2-Amino-5-methylphenoxy)phenyl]-N,N-dimethylamine shifts the amino group to the 2-position and adds a methyl group at the 5-position. Such positional changes may disrupt π-π stacking interactions critical for binding to aromatic receptors .
Complex Aromatic Systems
- Chlorpromazine Phenolphthalinate (CAS: C₁₇H₁₉ClN₂S·C₂₀H₁₆O₄) incorporates a phenothiazine ring system instead of a phenoxy-phenyl backbone. The extended conjugated system enhances lipophilicity, favoring blood-brain barrier penetration, as seen in antipsychotic applications. However, the N,N-dimethylamine group in the target compound may offer reduced side effects compared to phenothiazine’s dopamine receptor antagonism .
- Sibutramine Hydrochloride (CAS: 125494-59-9) features a cyclobutyl core and a 4-chlorophenyl group. While both compounds share N,N-dimethylamine moieties, Sibutramine’s bulky structure confers serotonin-norepinephrine reuptake inhibition, highlighting how core rigidity influences pharmacological pathways .
Metal Complexes and Coordination Chemistry
- trans-[PtCl₂(N,N-dimethylamine)(isopropylamine)] demonstrates the role of N,N-dimethylamine as a ligand in platinum-based anticancer agents.
Biological Activity
N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine is a compound of interest due to its potential biological activities. This article explores its mechanisms of action, chemical properties, and applications in various fields, particularly in biological research.
This compound is characterized by the following structural features:
- Amino Group : Contributes to hydrogen bonding and solubility.
- Chloro Group : Influences the compound's reactivity and biological interactions.
- Dimethylamine Group : Enhances transport across biological membranes.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the chloro group may enhance binding affinity through hydrophobic interactions. The dimethylamine moiety increases solubility, facilitating cellular uptake.
In Vitro Studies
Research indicates that this compound exhibits significant biological activity across various assays:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can be leveraged for therapeutic applications.
- Receptor Modulation : It modulates receptor activity, influencing signaling pathways critical for cellular responses.
Case Studies
- Antifungal Activity : A study evaluated the antifungal properties of related compounds, revealing that modifications in the phenyl ring structure could enhance activity against pathogens like Fusarium oxysporum and Alternaria solani .
- Cytotoxicity Assays : In cell line studies, derivatives of this compound demonstrated varying degrees of cytotoxicity, suggesting potential as an anticancer agent.
Table of Biological Activities
| Activity Type | Effectiveness | Reference |
|---|---|---|
| Enzyme Inhibition | Moderate | |
| Antifungal Activity | Significant | |
| Cytotoxicity | Variable |
Applications in Research
This compound is utilized in several scientific domains:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
